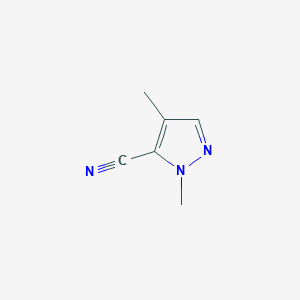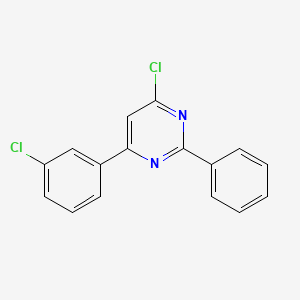
4-Chloro-6-(3-chlorophenyl)-2-phenylpyrimidine
説明
Synthesis Analysis
The synthesis of 4-Chloro-6-(3-chlorophenyl)-2-phenylpyrimidine involves the reaction of appropriate starting materials. One common method is the reaction between 4-chlorophenylboronic acid and 2,4-dichloropyrimidine in the presence of a palladium catalyst. The detailed synthetic route and conditions may vary depending on the specific protocol used .
科学的研究の応用
Antimicrobial and Antituberculostic Activities
4-Chloro-6-(3-chlorophenyl)-2-phenylpyrimidine has been researched for its potential antimicrobial and antituberculostic properties. In a study, various pyrimidine derivatives, including similar compounds, were synthesized and evaluated for these activities. These compounds exhibited mild to potent activities against various pathogens, suggesting their potential utility in antimicrobial and antituberculostic applications (Siddiqui et al., 2007).
Chemical Transformation Studies
Research has also focused on the chemical transformation of pyrimidine compounds, such as 4-Chloro-6-(3-chlorophenyl)-2-phenylpyrimidine. A tracer study demonstrated the conversion of this compound into 4-amino-2-phenylpyrimidine, providing insights into the reaction mechanism and potential applications in chemical synthesis (Meeteren & Plas, 2010).
Antimicrobial Agent Synthesis
Another study reported the synthesis of various pyrimidine derivatives as potential antimicrobial agents. This research highlighted the reaction of ethyl 4-chloro-2-phenylpyrimidine-4-carboxylate with different compounds, yielding products with in vitro antimicrobial activity against pathogenic microorganisms (El-kerdawy et al., 1990).
Nonlinear Optical (NLO) Applications
Research into the nonlinear optical properties of pyrimidine derivatives, including similar compounds to 4-Chloro-6-(3-chlorophenyl)-2-phenylpyrimidine, has been conducted. This study focused on the electronic and optical exploration of thiopyrimidine derivatives, indicating potential applications in the field of NLO and optoelectronics (Hussain et al., 2020).
Antioxidant and Antitumor Activities
Further research has explored the antioxidant and antitumor activities of nitrogen heterocycles derived from pyrimidine compounds. This study synthesized various compounds, including derivatives of 4-Chloro-6-(3-chlorophenyl)-2-phenylpyrimidine, and evaluated their efficacy against cancer cell lines, suggesting potential therapeutic applications (El-Moneim et al., 2011).
GPR119 Agonist Development
Another area of research involved the synthesis and evaluation of 4-amino-2-phenylpyrimidine derivatives as GPR119 agonists. These compounds, including analogs of 4-Chloro-6-(3-chlorophenyl)-2-phenylpyrimidine, showed potent agonistic activity and potential for treating diabetes (Negoro et al., 2012).
特性
IUPAC Name |
4-chloro-6-(3-chlorophenyl)-2-phenylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2/c17-13-8-4-7-12(9-13)14-10-15(18)20-16(19-14)11-5-2-1-3-6-11/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGDLDPSJSWDFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(3-chlorophenyl)-2-phenylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-[3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phenyl]carbazole](/img/structure/B3180246.png)
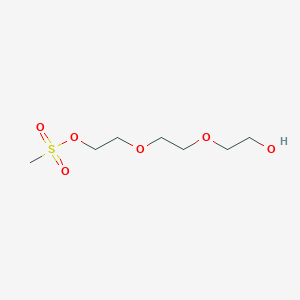


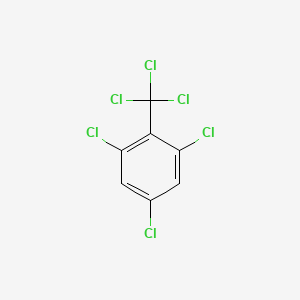
![9-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dione](/img/structure/B3180299.png)

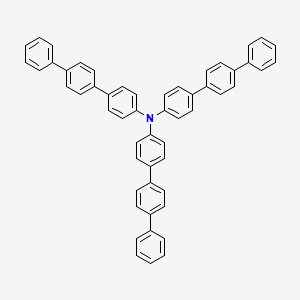
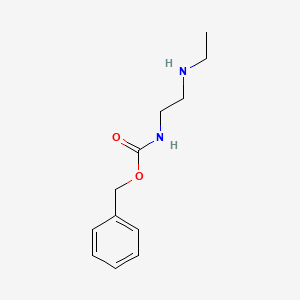
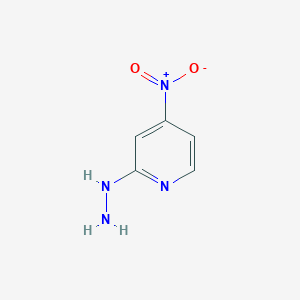

![(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl N-succinimidyl carbonate, for Copper-free Click Chemistry](/img/structure/B3180344.png)
